N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
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Overview
Description
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is a compound known for its significant biological activity. It is a derivative of anandamide, a well-known endocannabinoid, and has been studied for its potential therapeutic applications. The compound is characterized by its unique structure, which includes a hydroxyphenyl group and a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent acylation with octadec-9-enoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and improve yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated derivatives.
Scientific Research Applications
Chemistry: It is used as a model compound in studies of endocannabinoid analogs.
Biology: The compound is investigated for its role in modulating biological processes, particularly those involving the endocannabinoid system.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is explored for use in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide involves its interaction with the endocannabinoid system. It acts as an inhibitor of anandamide uptake, thereby increasing the levels of anandamide in the body. This leads to enhanced activation of cannabinoid receptors, which are involved in various physiological processes such as pain modulation, appetite regulation, and immune response.
Comparison with Similar Compounds
Similar Compounds
Anandamide: The parent compound, known for its role in the endocannabinoid system.
N-oleoylethanolamine: Another endocannabinoid analog with similar biological activity.
N-palmitoylethanolamine: Known for its anti-inflammatory properties.
Uniqueness
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit anandamide uptake makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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